Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9h-purin-6-yl)carbamate
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Overview
Description
Tenofovir Disoproxil Isopropoxycarbonyl is a prodrug of tenofovir, which is an antiretroviral medication used primarily in the treatment of HIV and chronic hepatitis B. This compound is a nucleotide reverse transcriptase inhibitor that blocks the function of the enzyme reverse transcriptase, thereby controlling the viral load in infected individuals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tenofovir Disoproxil Isopropoxycarbonyl involves esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base, phase transfer catalyst, and optionally a dehydrating agent in a suitable solvent . The process can be summarized as follows:
Esterification: Tenofovir is esterified with chloromethyl isopropyl carbonate.
Purification: The resultant Tenofovir Disoproxil can be optionally purified.
Conversion: The purified Tenofovir Disoproxil is converted into its pharmaceutically acceptable salts, such as fumarate.
Industrial Production Methods: Industrial production methods for Tenofovir Disoproxil Isopropoxycarbonyl involve optimizing the reaction conditions to improve yield and purity. Key improvements include the implementation of a telescoped process for the second stage, which eliminates the need for extraction and solvent exchange, and the addition of a quaternary ammonium salt to the alkylation reaction .
Chemical Reactions Analysis
Types of Reactions: Tenofovir Disoproxil Isopropoxycarbonyl undergoes various chemical reactions, including:
Hydrolysis: The compound is rapidly hydrolyzed to form tenofovir, which then undergoes phosphorylation by cellular enzymes.
Thermal Decomposition: The thermal decomposition of Tenofovir Disoproxil Isopropoxycarbonyl involves the decomposition of carboxylic ester, phosphoric disoproxil section, and tenofovir section.
Common Reagents and Conditions:
Hydrolysis: Water and cellular enzymes.
Thermal Decomposition: High temperatures (e.g., 60°C for 8 hours) and analytical techniques such as thermogravimetry and differential scanning calorimetry.
Major Products Formed:
Hydrolysis: Tenofovir.
Thermal Decomposition: Various degradation products, including formaldehyde.
Scientific Research Applications
Tenofovir Disoproxil Isopropoxycarbonyl has a wide range of scientific research applications, including:
Medicine: Used as an antiretroviral drug for the treatment of HIV and chronic hepatitis B.
Pharmaceutical Analysis: Employed in the development and validation of analytical methods for the estimation of tenofovir in pharmaceutical formulations.
Thermal Analysis: Investigated for its thermal stability and decomposition mechanisms.
Mechanism of Action
The mechanism of action of Tenofovir Disoproxil Isopropoxycarbonyl involves its conversion to tenofovir, which is then phosphorylated to tenofovir diphosphate. This active form inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and causing chain termination during DNA synthesis .
Comparison with Similar Compounds
Tenofovir Alafenamide: Another prodrug of tenofovir with better absorption and lower systemic exposure.
Adefovir Dipivoxil: A nucleotide analog used for the treatment of hepatitis B.
Uniqueness: Tenofovir Disoproxil Isopropoxycarbonyl is unique due to its specific esterification process, which enhances its oral bioavailability and stability compared to other similar compounds .
Properties
Molecular Formula |
C23H36N5O12P |
---|---|
Molecular Weight |
605.5 g/mol |
IUPAC Name |
propan-2-yl [1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl carbonate |
InChI |
InChI=1S/C23H36N5O12P/c1-14(2)38-21(29)27-19-18-20(25-9-24-19)28(10-26-18)8-17(7)35-13-41(32,36-11-33-22(30)39-15(3)4)37-12-34-23(31)40-16(5)6/h9-10,14-17H,8,11-13H2,1-7H3,(H,24,25,27,29) |
InChI Key |
OIVGIZKCGVNNKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |
Origin of Product |
United States |
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